VU0531245
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Overview
Description
Preparation Methods
The synthesis of VU0531245 involves a series of chemical reactions starting from commercially available starting materials. The synthetic route typically includes the formation of a 1,2,4-oxadiazole ring, which is a key structural component of the compound. The reaction conditions often involve the use of reagents such as thionyl chloride, hydrazine, and various organic solvents. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
VU0531245 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
VU0531245 has a wide range of scientific research applications:
Chemistry: It serves as a tool compound for studying the SLACK potassium channels.
Biology: Researchers use it to investigate the role of SLACK channels in neuronal excitability and signaling.
Medicine: this compound is being explored for its potential to treat epilepsy and other neurological disorders by inhibiting SLACK channels.
Industry: The compound could be used in the development of new therapeutic agents targeting SLACK channels.
Mechanism of Action
VU0531245 exerts its effects by inhibiting the SLACK potassium channels, which are critical regulators of neuronal excitability. The inhibition of these channels leads to a decrease in potassium ion flow, thereby modulating neuronal firing rates and reducing excitability. This mechanism is particularly relevant in conditions like epilepsy, where excessive neuronal excitability is a hallmark .
Comparison with Similar Compounds
VU0531245 is unique compared to other SLACK channel inhibitors due to its specific structure and high potency. Similar compounds include:
VU0935685: Another SLACK channel inhibitor with a different structural scaffold but similar inhibitory activity.
SLICK channel inhibitors: These compounds target channels closely related to SLACK but have different selectivity profiles.
Properties
IUPAC Name |
5-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]-3-thiophen-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-2-23-14-5-3-4-6-15(14)26(21,22)20-9-13(10-20)17-18-16(19-24-17)12-7-8-25-11-12/h3-8,11,13H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJLDNIBTMAYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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